molecular formula C10H11N3O B11469911 2-(3-ethyl-1H-1,2,4-triazol-5-yl)phenol

2-(3-ethyl-1H-1,2,4-triazol-5-yl)phenol

Cat. No.: B11469911
M. Wt: 189.21 g/mol
InChI Key: UZYZGLJFJBRURD-UHFFFAOYSA-N
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Description

2-(3-ethyl-1H-1,2,4-triazol-5-yl)phenol is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a phenol group attached to the triazole ring, which can significantly influence its chemical properties and biological activities. Triazole derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and materials science due to their diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ethyl-1H-1,2,4-triazol-5-yl)phenol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives. For instance, ethyl hydrazine can react with ethyl formate to form 3-ethyl-1H-1,2,4-triazole.

    Attachment of the Phenol Group: The phenol group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of the triazole derivative with a phenol derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-ethyl-1H-1,2,4-triazol-5-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: Both the phenol and triazole groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenated reagents and bases like sodium hydroxide are often employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted phenol and triazole derivatives.

Scientific Research Applications

2-(3-ethyl-1H-1,2,4-triazol-5-yl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-ethyl-1H-1,2,4-triazol-5-yl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the triazole ring can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-methyl-1H-1,2,4-triazol-5-yl)phenol
  • 2-(3-ethyl-1H-1,2,4-triazol-5-yl)aniline
  • 2-(3-ethyl-1H-1,2,4-triazol-5-yl)benzoic acid

Uniqueness

2-(3-ethyl-1H-1,2,4-triazol-5-yl)phenol is unique due to the presence of both the phenol and triazole groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, distinguishing it from other triazole derivatives.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

2-(5-ethyl-1H-1,2,4-triazol-3-yl)phenol

InChI

InChI=1S/C10H11N3O/c1-2-9-11-10(13-12-9)7-5-3-4-6-8(7)14/h3-6,14H,2H2,1H3,(H,11,12,13)

InChI Key

UZYZGLJFJBRURD-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NN1)C2=CC=CC=C2O

Origin of Product

United States

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